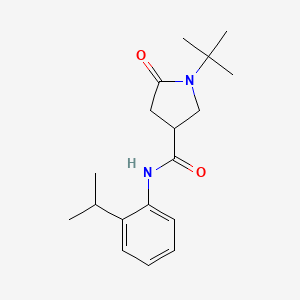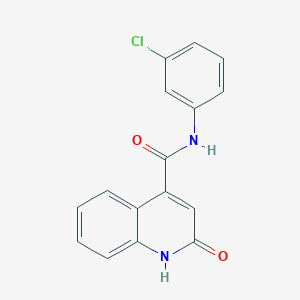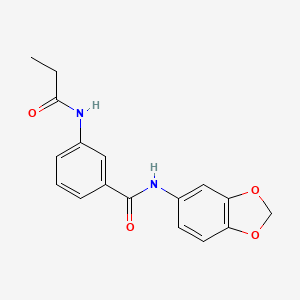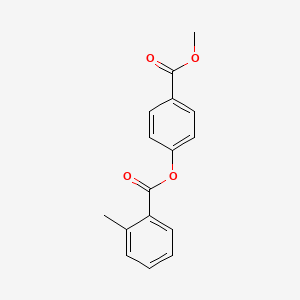
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Compound 1, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been shown to have promising effects in various biological systems.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. In addition, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound 1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory activity. In addition, this compound 1 has been shown to induce cell cycle arrest and apoptosis in tumor cells, which may contribute to its anti-tumor activity. Furthermore, this compound 1 has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 in lab experiments is its relatively simple synthesis method. In addition, this compound 1 has been shown to have promising effects in various biological systems, which makes it a potentially useful tool for studying the mechanisms of inflammation, tumor growth, and neurodegenerative diseases. However, one limitation of using this compound 1 is its relatively low yield, which may limit its availability for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1. One potential direction is to investigate its potential use in combination therapy with other anti-inflammatory, anti-tumor, or neuroprotective agents. Another potential direction is to investigate its potential use in treating other neurodegenerative diseases such as Huntington's disease or amyotrophic lateral sclerosis. Furthermore, future research could focus on optimizing the synthesis method of this compound 1 to increase its yield and availability for large-scale experiments.
Métodos De Síntesis
The synthesis of 1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 was first reported by researchers in 2012. The method involves the reaction of 2-isopropylphenyl hydrazine and tert-butyl 3-oxoazetidine-1-carboxylate to form the intermediate compound, which is then further reacted with ethyl chloroformate to yield this compound 1. The overall yield of this synthesis method is around 60%.
Aplicaciones Científicas De Investigación
1-tert-butyl-N-(2-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide 1 has been extensively studied for its potential use in various biological systems. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral activities. In addition, this compound 1 has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-tert-butyl-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)14-8-6-7-9-15(14)19-17(22)13-10-16(21)20(11-13)18(3,4)5/h6-9,12-13H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTWWFQUBQBBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(benzyloxy)-1-piperidinyl]methyl}quinoxaline](/img/structure/B5321411.png)
![2-[(mesitylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5321421.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(2-methyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5321439.png)
![N-[2-(isopropylamino)-2-oxoethyl]-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5321452.png)
![7-acetyl-N-(2,2-dimethylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5321460.png)
![{3-[(2-thienylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5321468.png)
![1-(4-bromophenyl)-3-[(1-phenylethyl)amino]-2-propen-1-one](/img/structure/B5321476.png)
![6-(2-bromobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5321482.png)


![{4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5321499.png)
![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)
